4-Bromo Olivetol
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Overview
Description
4-Bromo Olivetol, chemically known as 4-Bromo-5-pentylbenzene-1,3-diol, is an organic compound with the molecular formula C11H15BrO2 and a molecular weight of 259.14 g/mol . This compound is a derivative of olivetol, which is a key intermediate in the synthesis of various cannabinoids. This compound is primarily used in analytical method development, method validation, and quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo Olivetol typically involves the bromination of olivetol. One common method includes the use of bromine in the presence of a suitable solvent such as chloroform or methanol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the olivetol molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo Olivetol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted olivetol derivatives.
Oxidation Reactions: Products include quinones and other oxidized forms.
Reduction Reactions: Products include reduced alcohols and other reduced derivatives
Scientific Research Applications
4-Bromo Olivetol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo Olivetol involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The hydroxyl groups can form hydrogen bonds, further affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl Olivetolate: A methylated derivative of olivetol, used in similar applications.
Olivetolic Acid: Another derivative involved in the biosynthesis of cannabinoids.
Uniqueness of 4-Bromo Olivetol: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its non-brominated counterparts. This makes it a valuable intermediate in the synthesis of specialized bioactive compounds and a useful tool in various analytical applications.
Properties
CAS No. |
78463-35-1 |
---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-bromo-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C11H15BrO2/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12/h6-7,13-14H,2-5H2,1H3 |
InChI Key |
QZAYAPOMZQDSRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)Br |
Origin of Product |
United States |
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